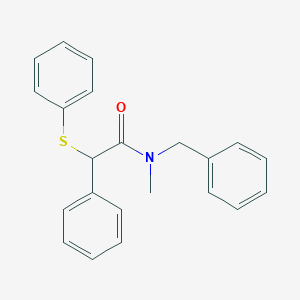![molecular formula C17H22N2O B3952475 N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3952475.png)
N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide, also known as GW501516, is a synthetic drug that has been widely studied for its potential use in enhancing endurance performance. It belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists. The drug has gained significant attention due to its ability to stimulate the oxidation of fatty acids, leading to increased energy production and endurance.
Wissenschaftliche Forschungsanwendungen
Negative Allosteric Modulation of Dopamine D2 Receptor N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide, as part of a broader class of compounds, has been found to negatively modulate the binding of dopamine at the dopamine D2 receptor (D2R) protomer. This highlights its potential role in influencing dopamine-related pathways in the brain, which could have implications for various neurological conditions or research into brain function (Mistry et al., 2015).
Interaction with Serotonin 5-HT1A Receptors Derivatives of this compound, specifically those modified for PET tracer applications, have shown high affinity and selectivity for the serotonin 5-HT1A receptor. This suggests potential applications in the study of neuropsychiatric disorders, allowing for improved in vivo quantification of 5-HT1A receptors (García et al., 2014).
- (Özer et al., 2009).
Use in Fluorescent Probes and Photophysical Studies New indole derivatives, synthesized from compounds including this compound, have been explored for their photophysical properties. These derivatives exhibit high fluorescence quantum yields and solvent sensitivity, making them promising candidates for use in fluorescent probes, especially in biochemical and medical research (Pereira et al., 2010).
Potential Antiarrhythmic Agents The compound has been involved in the synthesis of ethyl 1H-indole-2-carboxylate analogues, demonstrating potential applications as antiarrhythmic agents. This suggests a role in cardiovascular research, particularly in the development of new treatments for heart rhythm disorders (Javed & Shattat, 2005).
Research in Cancer Therapeutics this compound derivatives have shown potential in cancer research. For example, they have been used in the synthesis of compounds with potential as PET tracers for imaging cancer tyrosine kinase, indicating a role in cancer diagnosis and treatment research (Wang et al., 2005).
Exploration in Neurochemistry and Psychiatry The compound has been used in the synthesis of PET tracers for imaging serotonin 1A receptors in humans. This is significant for neurochemistry and psychiatric research, offering tools for studying brain function and disorders related to serotonin signaling (Choi et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h4-5,8-9,12-13,19H,1-3,6-7,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDNYMADROKAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3952401.png)

![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952416.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B3952422.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3952425.png)
![1-[1-(methoxymethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3952433.png)

![1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B3952448.png)
![7-(3,4-dimethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3952459.png)
![1-[3-(3-isobutyl-1H-1,2,4-triazol-5-yl)propyl]piperidin-2-one](/img/structure/B3952471.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952480.png)
![1-(3-{[(2-furylmethyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B3952481.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3952496.png)
![5-[2-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3952501.png)